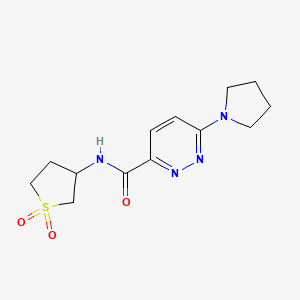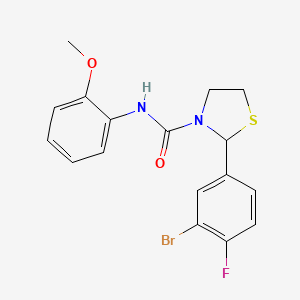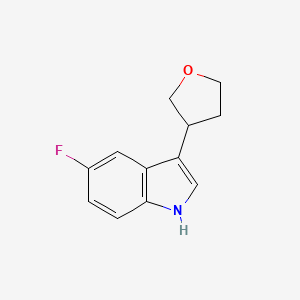![molecular formula C13H7Cl3F3NO2 B2973890 2,2,2-trichloro-1-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}-1-ethanone CAS No. 383147-63-5](/img/structure/B2973890.png)
2,2,2-trichloro-1-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2,2-trichloro-1-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}-1-ethanone” is a chemical compound with the molecular formula C13H7Cl3F3NO2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring attached to an ethanone group, which is trichlorinated. Additionally, a phenyl ring with a trifluoromethoxy group is attached to the pyrrole ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 372.56 . It is a solid substance . More detailed physical and chemical properties could not be found in the available sources.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- The compound has been utilized in the synthesis of heterocyclic compounds, such as pyrroles and pyrazolines, demonstrating its versatility as a building block in organic chemistry. For instance, studies have described different routes for the synthesis of related compounds, highlighting the "tert-amino effect" in heterocyclic chemistry and the synthesis of dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2,3- dicarboxylate using phosphorus compounds (Nijhuis et al., 2010) (Kalantari et al., 2006).
Catalysis and Material Science
- Research has also extended into the realm of material science and catalysis, where derivatives of the compound have been investigated for their potential in catalytic reactions and the synthesis of novel materials. For example, ruthenium(II) complexes containing optically active hemilabile P,N,O-tridentate ligands have been synthesized and evaluated in catalytic asymmetric transfer hydrogenation of acetophenone (Yang et al., 1997).
Corrosion Inhibition and Antimicrobial Activity
- Additionally, derivatives of this compound have been studied for their corrosion inhibition properties and antimicrobial activity. A study on the synthesis and comparative study of a novel triazole derived as a corrosion inhibitor of mild steel in HCl medium complemented with DFT calculations highlights the potential application in protecting metals against corrosion (Jawad et al., 2020). Another study on the synthesis, reactions, and antiviral activity of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine Derivatives demonstrates its use in creating compounds with potential antiviral properties (Attaby et al., 2006).
Pharmacological Applications
- In pharmacology, the compound's derivatives have been explored for their potential anti-cancer properties. The discovery of a new anilino-3H-pyrrolo[3,2-f]quinoline derivative as a potential anti-cancer agent shows its application in developing new therapeutics (Via et al., 2008).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for this compound are not available, similar compounds containing trifluoromethoxyphenyl groups have been studied for their potential use in electrochromic devices . These devices can change color in response to an applied voltage, and have applications in smart windows, auto-dimming mirrors, and energy storage devices .
Eigenschaften
IUPAC Name |
2,2,2-trichloro-1-[1-[4-(trifluoromethoxy)phenyl]pyrrol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3F3NO2/c14-12(15,16)11(21)10-2-1-7-20(10)8-3-5-9(6-4-8)22-13(17,18)19/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJDMTDMUHXLRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)C(Cl)(Cl)Cl)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloro-1-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}-1-ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4,7-Dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2973808.png)




![1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2973816.png)
![N-(3,5-dimethylphenyl)-8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2973819.png)


![Benzyl 4-{[(cyanomethyl)(propyl)carbamoyl]methyl}piperazine-1-carboxylate](/img/structure/B2973823.png)
![7-[(Benzyloxy)methyl]-4-[(5-fluoro-2-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2973824.png)

![(1R,2S,3R,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride](/img/structure/B2973828.png)
![[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate](/img/structure/B2973829.png)